N(omega),N(omega)-dimethyl-L-argininium
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Overview
Description
N(omega),N(omega)-dimethyl-L-argininium(1+) is an alpha-amino-acid cation that is the conjugate acid of N(omega),N(omega)-dimethyl-L-arginine, arising from deprotonation of the carboxy group and protonation of the primary amino and imino groups; major species at pH 7.3. It is a conjugate acid of a N(omega),N(omega)-dimethyl-L-arginine.
Scientific Research Applications
Regulation of Nitric Oxide Synthesis
N(omega),N(omega)-dimethyl-L-argininium, also referred to in studies as ADMA, is a known inhibitor of human nitric oxide synthase (NOS), playing a significant role in cardiovascular health. Research highlights its regulatory impact on NOS activity, controlled by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). Dysregulation of DDAH can contribute to endothelial dysfunction, making the understanding of ADMA's role crucial in cardiovascular disease studies (Wang, Hu, & Fast, 2009).
Enzyme Structure and Drug Design
The structural analysis of DDAH has provided insights into its interaction with inhibitors like this compound. High-resolution crystal structures of DDAH have laid the foundation for developing specific inhibitors, which could have therapeutic applications in treating diseases related to NOS dysfunction (Frey, Braun, Briand, Vašák, & Grütter, 2006).
Interaction with Nucleic Acids
Studies have explored the interaction between peptides containing N(omega),N(omega)-dimethylarginine and nucleic acids, revealing that despite its reduced hydrogen-bonding capacity, it does not significantly affect the binding strength to nucleic acids. This research provides valuable insights into the role of arginine methylation in cellular processes and the potential effects of this compound on these interactions (Raman, Guarnaccia, Nadassy, Zakhariev, Pintar, Zanuttin, Frigyes, Acatrinei, Vindigni, Pongor, & Pongor, 2001).
Methodological Applications
The development of specific antibodies for this compound (CMA) has enhanced the understanding of its distribution and potential pathophysiological roles. Immunological detection methods have shown its accumulation in certain disease states, providing a tool for further investigation into its biological significance (Mera, Fujiwara, Otagiri, Sakata, & Nagai, 2008).
Insights into Protein Methylation
Research has revealed the enzymatic activities involved in the methylation of arginine residues, including this compound. Understanding the role of enzymes like protein arginine N-methyltransferases (PRMTs) in this process has implications for studying transcription regulation, signal transduction, and repair processes in the cell (Lakowski & Frankel, 2009).
Properties
Molecular Formula |
C8H19N4O2+ |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2S)-5-[[amino(dimethylazaniumylidene)methyl]amino]-2-azaniumylpentanoate |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H3,10,11,13,14)/p+1/t6-/m0/s1 |
InChI Key |
JQJOPUQWJYPVOA-LURJTMIESA-O |
Isomeric SMILES |
C[N+](=C(N)NCCC[C@@H](C(=O)[O-])[NH3+])C |
Canonical SMILES |
C[N+](=C(N)NCCCC(C(=O)[O-])[NH3+])C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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